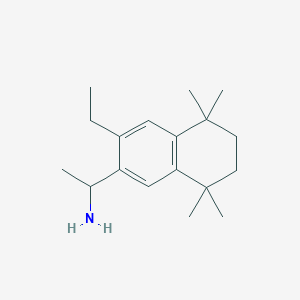![molecular formula C18H16N4O2S B430591 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 351165-66-7](/img/structure/B430591.png)
2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a benzothiazole ring, a furan ring, and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with a pyrazolone derivative under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or furan rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexane: A simpler hydrocarbon with different applications.
Intermetallic Compounds: Complexes involving metallic elements with distinct properties.
Zinc Compounds: Featuring zinc as a central element, used in various industrial applications.
Uniqueness
What sets 2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
351165-66-7 |
|---|---|
Fórmula molecular |
C18H16N4O2S |
Peso molecular |
352.4g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)-4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O2S/c1-11(19-10-13-6-5-9-24-13)16-12(2)21-22(17(16)23)18-20-14-7-3-4-8-15(14)25-18/h3-9,21H,10H2,1-2H3 |
Clave InChI |
VIZOFWYXVYFNTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=CO4)C |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=CO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,7-trimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B430508.png)
![N-(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(2-propoxyphenyl)amine](/img/structure/B430510.png)
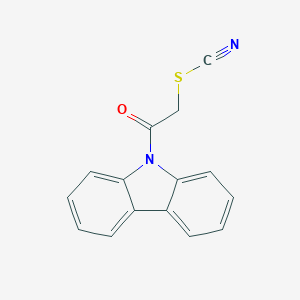
![N-[4-[[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]amino]sulfonylphenyl]acetamide](/img/structure/B430515.png)
![8-ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B430516.png)
![2-(4-Methoxyphenoxy)-1-[1-(4-methoxyphenyl)imino-4,4,8-trimethyldithiolo[3,4-c]quinolin-5-yl]ethanone](/img/structure/B430521.png)
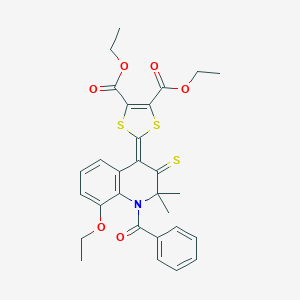
![4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430524.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-cyclohexyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B430526.png)
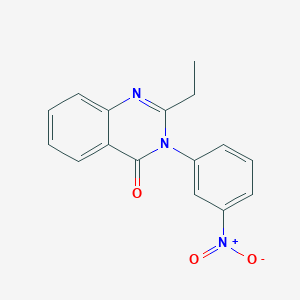
![2-[2-(3-bromophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B430528.png)
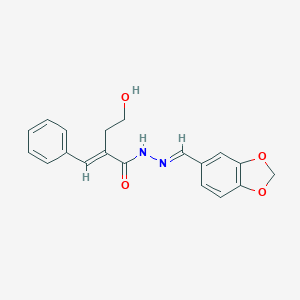
![2-Methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-butyn-2-ol](/img/structure/B430530.png)
